![molecular formula C19H20ClFN2O3S B4451452 4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4451452.png)
4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with a unique structure that includes a furan ring, a fluorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the furan ring and the fluorophenyl group These intermediates are then coupled using a series of reactions, including nucleophilic substitution and amide formation
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
- 4-[2-[[5-(2-Bromophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
Uniqueness
4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
4-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S.ClH/c20-18-4-2-1-3-17(18)19-10-7-15(25-19)13-22-12-11-14-5-8-16(9-6-14)26(21,23)24;/h1-10,22H,11-13H2,(H2,21,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYRVOVFSKXWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(4-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4451372.png)
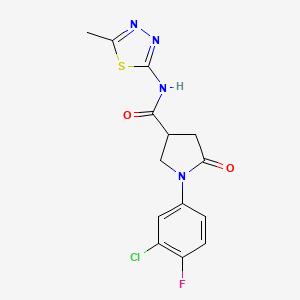
![4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4451384.png)
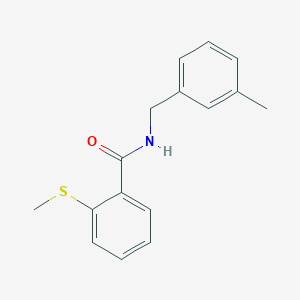
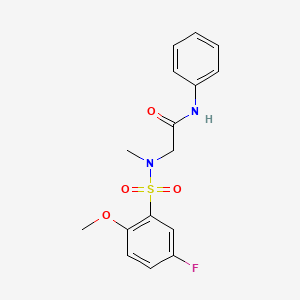
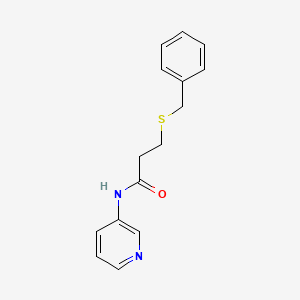
![N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4451410.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4451413.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;hydrochloride](/img/structure/B4451414.png)
![3-methyl-6-(4-morpholinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4451420.png)
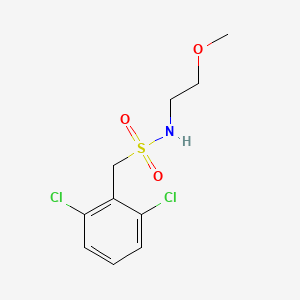

![ethyl 3-oxo-3-{[4-(propionylamino)phenyl]amino}propanoate](/img/structure/B4451448.png)
![N-(2,3-dimethylphenyl)-2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4451466.png)
